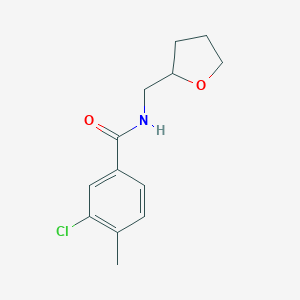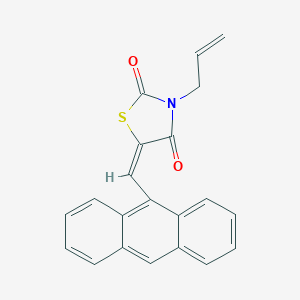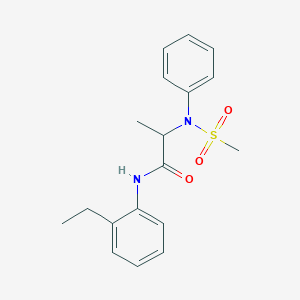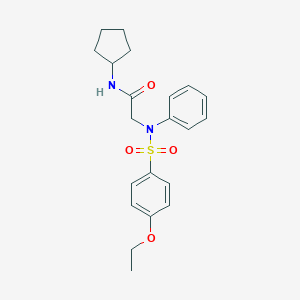![molecular formula C21H24N2O4 B297891 [4-[(E)-[4-(4-methoxy-3-methylphenyl)butanoylhydrazinylidene]methyl]phenyl] acetate](/img/structure/B297891.png)
[4-[(E)-[4-(4-methoxy-3-methylphenyl)butanoylhydrazinylidene]methyl]phenyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[(E)-[4-(4-methoxy-3-methylphenyl)butanoylhydrazinylidene]methyl]phenyl] acetate is a complex organic compound with a molecular formula of C21H24N2O4 and a molecular weight of 368.42626 g/mol . This compound is characterized by its unique structure, which includes a methoxy group, a methylphenyl group, and an acetate group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of [4-[(E)-[4-(4-methoxy-3-methylphenyl)butanoylhydrazinylidene]methyl]phenyl] acetate involves several steps. The starting materials typically include 4-methoxy-3-methylphenyl butanoic acid and phenylhydrazine. The reaction conditions often involve the use of a dehydrating agent such as thionyl chloride to form the acyl chloride intermediate, which then reacts with phenylhydrazine to form the carbohydrazide. The final step involves the acetylation of the phenyl group using acetic anhydride .
Análisis De Reacciones Químicas
[4-[(E)-[4-(4-methoxy-3-methylphenyl)butanoylhydrazinylidene]methyl]phenyl] acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
[4-[(E)-[4-(4-methoxy-3-methylphenyl)butanoylhydrazinylidene]methyl]phenyl] acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of [4-[(E)-[4-(4-methoxy-3-methylphenyl)butanoylhydrazinylidene]methyl]phenyl] acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to its antimicrobial effects .
Comparación Con Compuestos Similares
[4-[(E)-[4-(4-methoxy-3-methylphenyl)butanoylhydrazinylidene]methyl]phenyl] acetate can be compared with similar compounds such as:
Methyl 4-methoxyphenylacetate: This compound has a similar methoxyphenyl group but lacks the carbohydrazonoyl and acetate groups.
4-(4-Methoxy-phenyl)-morpholine: This compound contains a methoxyphenyl group and a morpholine ring, differing significantly in structure and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C21H24N2O4 |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
[4-[(E)-[4-(4-methoxy-3-methylphenyl)butanoylhydrazinylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C21H24N2O4/c1-15-13-17(9-12-20(15)26-3)5-4-6-21(25)23-22-14-18-7-10-19(11-8-18)27-16(2)24/h7-14H,4-6H2,1-3H3,(H,23,25)/b22-14+ |
Clave InChI |
JWLSYXFFOIKBHX-HYARGMPZSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)CCCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C)OC |
SMILES |
CC1=C(C=CC(=C1)CCCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C)OC |
SMILES canónico |
CC1=C(C=CC(=C1)CCCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B297814.png)


![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(3-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297826.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297827.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297828.png)

![2-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B297831.png)
![3-allyl-5-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B297832.png)
![(5E)-5-[[1-[(2-fluorophenyl)methyl]indol-3-yl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione](/img/structure/B297833.png)
![3-Allyl-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B297834.png)
![3-allyl-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B297837.png)


